N,N-diethyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide
Description
Properties
IUPAC Name |
N,N-diethyl-N'-(2-methylphenyl)sulfonylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-4-20(5-2)18(16-12-7-6-8-13-16)19-23(21,22)17-14-10-9-11-15(17)3/h6-14H,4-5H2,1-3H3/b19-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYRCNKBICEXOE-HNENSFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NS(=O)(=O)C1=CC=CC=C1C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=N\S(=O)(=O)C1=CC=CC=C1C)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N’-[(2-methylphenyl)sulfonyl]benzenecarboximidamide typically involves multiple steps, starting with the preparation of the sulfonyl and carboximidamide precursors. One common method involves the reaction of N,N-diethylamine with 2-methylbenzenesulfonyl chloride under controlled conditions to form the sulfonyl intermediate. This intermediate is then reacted with benzenecarboximidamide in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N’-[(2-methylphenyl)sulfonyl]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or carboximidamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N,N-diethyl-N’-[(2-methylphenyl)sulfonyl]benzenecarboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-diethyl-N’-[(2-methylphenyl)sulfonyl]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and carboximidamide groups are believed to play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function. This interaction can lead to various cellular responses, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: Chlorine () and sulfonyl groups enhance stability and electrophilicity but may reduce solubility.
- Hydrogen Bonding : Hydroxy groups () improve solubility and binding specificity but may limit blood-brain barrier penetration. The sulfamide group in offers unique hydrogen-bonding capabilities, which could influence protein binding .
Biological Activity
N,N-diethyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide is a compound that has garnered attention for its potential biological activity. This article delves into its synthesis, biological effects, and relevant research findings, providing a comprehensive overview of its pharmacological profile.
Synthesis
The synthesis of this compound typically involves the reaction of benzenecarboximidamide derivatives with sulfonyl chlorides. This method allows for the introduction of the 2-methylphenyl sulfonyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and cellular processes. Research indicates that compounds with sulfonamide groups often exhibit inhibitory effects on carbonic anhydrase and other key enzymes involved in metabolic pathways .
Cytotoxicity and Selectivity
Research into related sulfonamide derivatives indicates a potential for selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects compared to traditional chemotherapeutics .
In Vitro Studies
In vitro studies on structurally related compounds have demonstrated significant antiproliferative activity. For example, a study comparing various benzopsoralens indicated that those with hydroxymethyl or diethylaminomethyl groups showed marked antiproliferative effects under dark conditions, suggesting a potential pathway for this compound to exert similar effects .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins such as angiotensin-converting enzyme (ACE). These studies suggest that the compound could enhance ACE catalytic activity, which may contribute to lowering blood pressure in vivo .
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
